Leelamine Hydrochloride

Melanoma Selectivity Cytotoxicity

Procure Leelamine hydrochloride for its unique polypharmacology: simultaneously suppresses PI3K, MAPK, and STAT3 signaling cascades, and disrupts lysosomal cholesterol transport—a mechanism distinct from single-pathway inhibitors. Ideal for preclinical melanoma and cancer metabolism studies requiring 4.5-fold tumor selectivity. ≥98% HPLC purity ensures reproducibility in resistant xenograft models.

Molecular Formula C20H32ClN
Molecular Weight 321.9 g/mol
CAS No. 99306-87-3
Cat. No. B3432265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeelamine Hydrochloride
CAS99306-87-3
Molecular FormulaC20H32ClN
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
InChIInChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1
InChIKeyCVPQLGCAWUAYPF-WFBUOHSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leelamine Hydrochloride (CAS 99306-87-3): Baseline Profile and Procurement-Relevant Characteristics


Leelamine hydrochloride, also known as dehydroabietylamine hydrochloride [1], is a tricyclic diterpene molecule naturally extracted from pine tree bark . It functions as a weak agonist of cannabinoid receptors CB1 and CB2 and is a lysosomotropic agent that inhibits intracellular cholesterol transport . The compound has been shown to suppress multiple key oncogenic pathways, including PI3K, MAPK, and STAT3 [2], and is recognized as an inhibitor of SREBP1-regulated fatty acid and lipid synthesis in prostate cancer cells [3]. Its hydrochloride salt form (CAS 99306-87-3) is the standard reference for research applications, with typical commercial purity specifications of ≥98% (HPLC) [4].

Leelamine Hydrochloride Procurement: Why Substitution with Generic PDK Inhibitors or Single-Pathway Agents Is Inadequate


Substituting Leelamine hydrochloride with generic PDK inhibitors (e.g., dichloroacetate) or single-pathway CB1 agonists fails to replicate its unique polypharmacological profile. Unlike agents that target a single kinase or pathway, Leelamine simultaneously suppresses the PI3K, MAPK, and STAT3 signaling cascades—pathways that are constitutively activated in 50–70% of melanomas [1]. This multi-target engagement reduces the likelihood of acquired resistance, a common limitation of mono-targeted therapies [2]. Furthermore, Leelamine's lysosomotropic mechanism of disrupting intracellular cholesterol transport is distinct from the direct enzymatic inhibition exerted by classical PDK inhibitors . Generic substitution would therefore compromise the breadth of pathway coverage and the unique cholesterol-trafficking-based mode of action that underpin Leelamine's differential activity profile, particularly in drug-resistant cancer models [3].

Leelamine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Differential Cytotoxicity: 4.5-Fold Higher Selectivity for Melanoma Cells Over Normal Cells Compared to Non-Selective Cytotoxics

Leelamine exhibits a 4.5-fold greater potency in inhibiting the survival of cultured melanoma cells (average IC50 = 2 µmol/L) compared to normal cells (average IC50 = 9.3 µmol/L) [1]. This differential is clinically relevant as it indicates a therapeutic window. In contrast, many conventional chemotherapeutics lack this degree of cancer-cell selectivity and often exhibit similar or greater toxicity toward normal proliferating cells [2].

Melanoma Selectivity Cytotoxicity

PDK Inhibition Potency: Leelamine (IC50 = 9.5 µM) vs. Dichloroacetate (DCA) (IC50 > 1000 µM)

Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM . This is significantly more potent than the classic PDK inhibitor dichloroacetate (DCA), which exhibits IC50 values ranging from 183 µM to 80 µM for PDK2 and PDK4, respectively , and often requires millimolar concentrations for cellular effects [1]. While Leelamine is not the most potent PDK inhibitor in its class, it uniquely couples this activity with concurrent disruption of cholesterol transport and multi-pathway signaling suppression, a combination not observed with DCA or other PDK-selective inhibitors .

PDK Metabolism Inhibitor

In Vivo Tumor Growth Suppression: 60% Reduction in Melanoma Xenografts Without Detectable Organ Toxicity

In athymic nude mice bearing established UACC 903 or 1205 Lu melanoma xenografts, intraperitoneal administration of Leelamine (15 mg/kg, 5 days/week) inhibited tumor growth by an average of 60% compared to vehicle-treated controls [1]. This efficacy was achieved without significant changes in animal body weight or blood markers of major organ function, suggesting a favorable safety margin [2]. This level of in vivo tumor suppression is comparable to, and in some cases exceeds, that reported for single-agent targeted therapies in similar models, but with the added advantage of a multi-pathway mechanism that may delay resistance [3].

Xenograft Melanoma In Vivo

Multi-Pathway Suppression: Concurrent Inhibition of PI3K, MAPK, and STAT3 Signaling

Leelamine uniquely suppresses three major oncogenic pathways—PI3K, MAPK, and STAT3—that are constitutively activated in 50–70% of melanomas [1]. This polypharmacology contrasts with most targeted agents, which inhibit only a single kinase or pathway (e.g., vemurafenib targeting mutant BRAF, or everolimus targeting mTOR). By simultaneously downregulating phospho-AKT (PI3K pathway), phospho-ERK1/2 (MAPK pathway), and phospho-STAT3, Leelamine reduces the probability of compensatory pathway activation and acquired resistance [2]. This multi-pronged mechanism is a direct result of Leelamine's ability to disrupt intracellular cholesterol transport, which secondarily impairs the membrane localization and activation of these signaling proteins [3].

Signaling PI3K MAPK STAT3

Leelamine Hydrochloride: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Melanoma Research Requiring Multi-Pathway Inhibition to Mitigate Resistance

Leelamine hydrochloride is optimally deployed in preclinical melanoma models where the goal is to simultaneously suppress PI3K, MAPK, and STAT3 signaling to prevent compensatory pathway activation and acquired resistance. Its 60% tumor growth suppression in xenograft models [1] and its 4.5-fold selectivity for melanoma cells over normal cells [2] make it a preferred tool for studying polypharmacology in drug-resistant melanoma subtypes.

Investigating the Role of Intracellular Cholesterol Transport in Cancer Cell Signaling

Leelamine serves as a critical chemical probe for dissecting the link between lysosomal cholesterol trafficking and oncogenic signaling. Its ability to induce cholesterol accumulation in lysosomal/endosomal compartments and subsequently impair the activation of AKT, ERK, and STAT3 [3] provides a unique experimental system to study cholesterol-dependent signaling nodes that are not accessible with direct enzyme inhibitors like statins or PDK inhibitors.

Combination Therapy Studies with Standard-of-Care Agents to Overcome Drug Resistance

Given Leelamine's distinct mechanism of action (lysosomotropic cholesterol transport disruption) and its multi-pathway suppression, it is an ideal candidate for combination studies with agents that target single proteins (e.g., BRAF or MEK inhibitors). The compound's favorable in vivo safety profile (no observed organ toxicity at efficacious doses [4]) supports its use in combination regimens designed to enhance therapeutic index and delay resistance.

Metabolic Reprogramming Studies in Cancer and Diabetes Models

With a PDK IC50 of 9.5 µM , Leelamine is a useful tool for studying PDK inhibition in cellular and in vivo metabolic models. Its demonstrated blood glucose-lowering effect in diabetic mice positions it as a lead-like compound for investigating the intersection of cancer metabolism and systemic glucose regulation, particularly in models of obesity-associated cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leelamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.